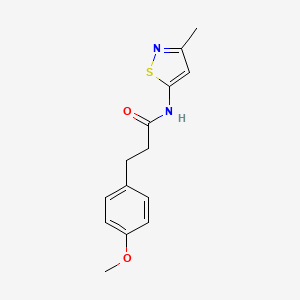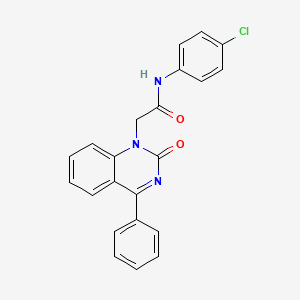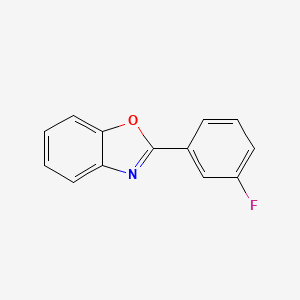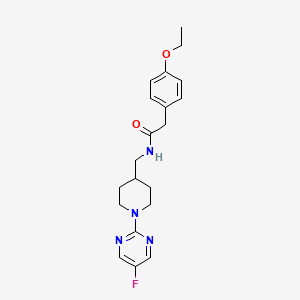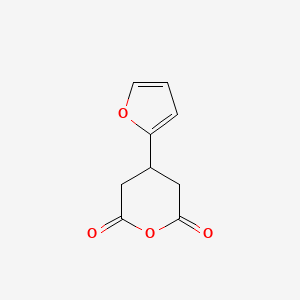
4-(Furan-2-yl)oxane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Furan-2-yl)oxane-2,6-dione, also known as furanone, is a chemical compound with diverse applications in various fields. It is a heterocyclic compound containing a furan ring fused to an oxane ring.
Mechanism of Action
Target of Action
It’s known that furan derivatives, which include 4-(furan-2-yl)oxane-2,6-dione, have demonstrated antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound may interact with biological targets in these microorganisms.
Mode of Action
Furan derivatives are known to interact with their targets through various mechanisms, often involving the formation of reactive electrophilic intermediates . More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Given its antimicrobial activity, it’s likely that the compound interferes with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death .
Result of Action
The compound’s antimicrobial activity suggests that it likely leads to the inhibition or death of targeted microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Furan-2-yl)oxane-2,6-dione can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Paal-Knorr synthesis is a well-known method for preparing furan derivatives, including this compound . This method typically involves the cyclization of 1,4-diketones in the presence of acidic catalysts.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Furan-2-yl)oxane-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize this compound, leading to the formation of corresponding furan diols.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound, resulting in the formation of reduced furan derivatives.
Substitution: Substitution reactions involving nucleophiles such as amines and thiols can lead to the formation of various substituted furan derivatives.
Major Products
The major products formed from these reactions include furan diols, reduced furan derivatives, and substituted furan compounds, each with distinct chemical and physical properties .
Scientific Research Applications
4-(Furan-2-yl)oxane-2,6-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a precursor for various furan derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Research has shown that furan derivatives, including this compound, have potential therapeutic applications in treating bacterial infections and inflammatory diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
Furan: A simple heterocyclic compound with a five-membered ring containing one oxygen atom.
Tetrahydrofuran: A saturated derivative of furan with a six-membered ring containing one oxygen atom.
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
Uniqueness
4-(Furan-2-yl)oxane-2,6-dione stands out due to its unique fused ring structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(furan-2-yl)oxane-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8-4-6(5-9(11)13-8)7-2-1-3-12-7/h1-3,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGRAZDUMMKOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)OC1=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Methyl-4-oxo-3-(oxolan-2-ylmethyl)-3-hydrothiopheno[2,3-d]pyrimidine-6-carbo nyl chloride](/img/structure/B2698005.png)

![1-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2698007.png)
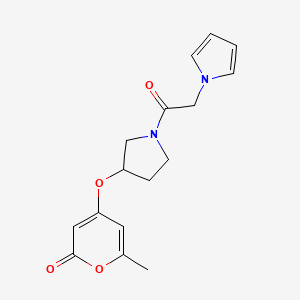
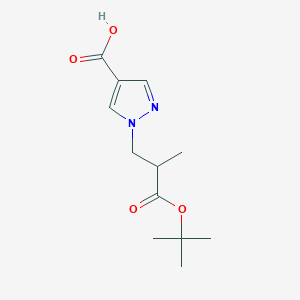
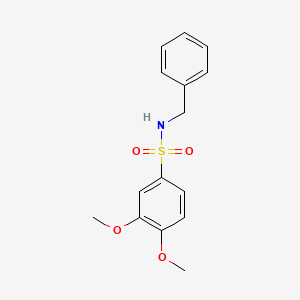
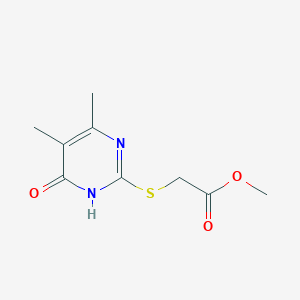
![(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine hydrochloride](/img/new.no-structure.jpg)
